(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]piperidin-4-ol
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Description
(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]piperidin-4-ol is a useful research compound. Its molecular formula is C23H32N2O3 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.24129289 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Compounds with complex structures involving piperidine and pyran moieties are often synthesized through multi-step chemical reactions. For example, solid form selection studies of zwitterionic pharmaceutical compounds demonstrate the importance of selecting stable solid forms for further investigation, highlighting the role of synthetic chemistry in optimizing drug formulations (Kojima et al., 2008) [https://consensus.app/papers/form-selection-zwitterionic-5ht4-receptor-agonist-kojima/d8d5ae9de23c558e9d8fa9ca4f954b5b/?utm_source=chatgpt]. Similarly, the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from pyridone derivatives involves catalytic reactions in ethanolic solutions, demonstrating the versatility of synthetic strategies in creating complex molecules (Mekheimer et al., 1997) [https://consensus.app/papers/synthesis-functionalized-4hpyrano32cpyridines-mekheimer/ab5d5588cdb459fab72325506849fa82/?utm_source=chatgpt].
Biological Screening and Potential Therapeutic Uses
The biological activity of similar compounds is often explored through various screening methods. For instance, the synthesis and characterization of 5-imidazopyrazole incorporated fused pyran motifs under microwave irradiation were followed by in vitro antibacterial, antituberculosis, and antimalarial screening, highlighting the potential therapeutic applications of such molecules (Kalaria et al., 2014) [https://consensus.app/papers/synthesis-characterization-screening-5imidazopyrazole-kalaria/531c748a8db753a08300e588e3e66d31/?utm_source=chatgpt]. Another study on novel Mannich bases bearing pyrazolone moiety focused on synthesis, characterization, and electrochemical studies, showcasing the diverse applications of synthesized compounds in medicinal chemistry (Naik et al., 2013) [https://consensus.app/papers/novel-mannich-bases-bearing-pyrazolone-moiety-synthesis-naik/e8735f4239585ef4b9802a8dfb35125e/?utm_source=chatgpt].
Molecular Interaction Studies
Investigating the molecular interactions of specific ligands with receptors can provide insights into the mechanism of action of potential therapeutic agents. For example, the molecular interaction study of an antagonist with the CB1 cannabinoid receptor detailed the conformational preferences and binding properties, contributing to the understanding of receptor-ligand interactions in drug design (Shim et al., 2002) [https://consensus.app/papers/interaction-antagonist-npiperidin1yl54chlorophenyl1-shim/de556d6f16dd5dd7a9d9af47f4d09075/?utm_source=chatgpt].
Properties
IUPAC Name |
[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-(1,3,7-trimethylindol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-15-6-5-7-19-17(3)21(24(4)20(15)19)22(26)25-11-10-23(27,16(2)14-25)18-8-12-28-13-9-18/h5-7,16,18,27H,8-14H2,1-4H3/t16-,23+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZNITCBFPDPIA-MWTRTKDXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)C(=O)C3=C(C4=CC=CC(=C4N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)C3=C(C4=CC=CC(=C4N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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